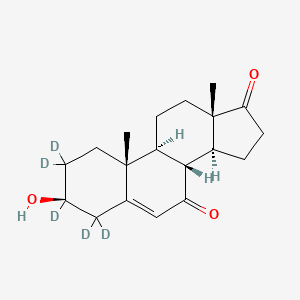

7-Ketodehydroepiandrosterone-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-7,17-dione |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-14,17,20H,3-9H2,1-2H3/t12-,13-,14-,17-,18-,19-/m0/s1/i5D2,9D2,12D |

InChI Key |

KPRGOTLNGIBVFL-ZBXKQVHRSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(=O)C=C2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(=O)C=C4C3(CCC(C4)O)C |

Origin of Product |

United States |

General Steroid Biochemistry and Endogenous Steroidogenesis Pathways

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. fullscript.com This intricate network of enzymatic reactions occurs in various tissues, including the adrenal glands, gonads, placenta, and brain. fullscript.comnumberanalytics.com The initial and rate-limiting step in this cascade is the conversion of cholesterol to pregnenolone, a reaction catalyzed by the enzyme cytochrome P450scc (CYP11A1) within the mitochondria. numberanalytics.comnih.gov

From pregnenolone, a series of enzymatic modifications, primarily involving cytochrome P450 enzymes and hydroxysteroid dehydrogenases (HSDs), lead to the production of a diverse array of steroid hormones. numberanalytics.comnih.gov These pathways can be broadly categorized, with one major route leading to the synthesis of progestogens, glucocorticoids, and mineralocorticoids, and another leading to the production of androgens and estrogens. fullscript.comnumberanalytics.com The specific steroid hormones produced by a particular cell type are determined by its unique expression profile of steroidogenic enzymes. nih.gov

The regulation of steroidogenesis is complex, involving both acute and chronic mechanisms. Acute regulation often involves the rapid mobilization of cholesterol to the inner mitochondrial membrane, a process facilitated by the steroidogenic acute regulatory (StAR) protein. numberanalytics.com Chronic regulation, on the other hand, typically involves changes in the expression of the genes encoding steroidogenic enzymes, often under the control of pituitary hormones. clinicalgate.com

Dehydroepiandrosterone Dhea and Its Oxidized Metabolites: a Biological Perspective

Dehydroepiandrosterone (DHEA) is a crucial steroid hormone primarily synthesized in the adrenal cortex from cholesterol. nih.gov It serves as a precursor for the production of both androgens and estrogens in peripheral tissues, a concept known as intracrinology. mdpi.comoup.com This local conversion allows tissues to regulate their own hormonal environment. mdpi.com

DHEA can be metabolized into a variety of oxidized derivatives, with evidence suggesting that some of the biological effects attributed to DHEA may actually be mediated by these metabolites. nih.gov The oxidative metabolism of DHEA occurs in various tissues, including the liver, brain, and intestines, and involves hydroxylation at different positions on the steroid nucleus. nih.gov

Some of the key oxidized metabolites of DHEA include 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-keto-DHEA. These metabolites have been shown to possess a range of biological activities, influencing processes such as inflammation, immune response, and thermogenesis. nih.gov For instance, certain oxidized metabolites of DHEA have been found to activate estrogen receptors with a much higher affinity than DHEA itself. nih.gov

7 Ketodehydroepiandrosterone 7 Keto Dhea : Biosynthetic Origin and Non Androgenic Characterization in Endocrine Systems

7-Ketodehydroepiandrosterone (7-Keto DHEA), also known as 7-oxoprasterone, is a naturally occurring metabolite of DHEA. nih.govwikipedia.org Its biosynthesis begins with the hydroxylation of DHEA at the 7α position by the enzyme cytochrome P450 7B1 (CYP7B1), forming 7α-hydroxy-DHEA. nih.gov This is followed by the conversion of 7α-hydroxy-DHEA to 7-Keto DHEA.

A key characteristic of 7-Keto DHEA is its non-androgenic nature. webmd.comrxlist.com Unlike its precursor DHEA, 7-Keto DHEA is not converted into androgens or estrogens in the body. webmd.comrxlist.com This distinction is significant because it means that 7-Keto DHEA can exert its own biological effects without directly influencing sex hormone levels. wikipedia.org

Research suggests that 7-Keto DHEA may play a role in thermogenesis, the process of heat production. nih.gov Studies have indicated that it can increase the metabolic rate, potentially by stimulating thermogenic enzymes in the liver. nih.govyoutube.com This has led to its investigation for potential effects on body weight and composition. nih.gov

The Role of Stable Isotopes in Investigating Biological Pathways: Deuterated Steroids As Research Tools

Stable isotopes are non-radioactive atoms that contain an extra neutron or neutrons compared to the more common form of the element. isotope.com Their use, particularly in conjunction with mass spectrometry (MS), has become an invaluable tool in various scientific fields, including pharmacology and biochemistry. nih.gov In the study of biological pathways, stable isotope-labeled compounds, such as deuterated steroids, serve as powerful tracers. nih.gov

The primary advantage of using stable isotopically labeled steroids is the ability to distinguish between endogenous (naturally produced by the body) and exogenous (administered) compounds of the same structure. nih.gov This is crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a substance. nih.gov By introducing a deuterated version of a steroid, researchers can accurately track its fate in the body without interference from the endogenous pool. nih.gov

Deuterated steroids are frequently used as internal standards in quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). nih.govsigmaaldrich.com The labeled internal standard, which has very similar physicochemical properties to the analyte of interest, is added to a biological sample at a known concentration. This allows for more accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis. sigmaaldrich.com

Specific Research Utility of 7 Ketodehydroepiandrosterone D5: a Deuterated Analog for Mechanistic and Analytical Studies

Precursor Selection and Chemical Transformations for Stereoselective Deuterium Incorporation

The synthesis of this compound begins with the careful selection of a precursor molecule. Dehydroepiandrosterone (DHEA) is a common starting point due to its structural similarity and commercial availability. nih.govwada-ama.org The key challenge lies in the stereoselective introduction of deuterium atoms at specific positions on the steroid skeleton.

Chemical transformations are designed to target specific carbons for deuteration. A common strategy involves the use of deuterium-delivering reagents in reduction reactions. For instance, to introduce deuterium at the 3α-position, the 3-hydroxyl group of the steroid precursor is first oxidized to a 3-ketone. Subsequent reduction of this ketone using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), stereoselectively yields the 3α-deuterated alcohol. nih.govebi.ac.uk

Another established method for introducing deuterium involves base-catalyzed exchange reactions. nih.gov For labeling positions adjacent to a carbonyl group, such as C-6 and C-7, the steroid can be treated with a base in the presence of deuterium oxide (D₂O). This facilitates the exchange of protons for deuterons. Subsequent reduction of the keto group can then be performed with a deuterated hydride source to introduce an additional deuterium atom. nih.govscilit.com For example, a synthetic route for [6,7,7-²H₃] sterols starts with a Δ⁵-sterol, proceeds through a 6-oxo-3α,5α-cyclosteroid intermediate, which then undergoes base-catalyzed exchange with D₂O to label the C-7 position, followed by reduction with sodium borodeuteride. nih.gov The regioselective labeling of other positions can be achieved through specific reactions like deuterated trifluoroacetic acid exchange. nih.gov

Multistep Synthetic Pathways for this compound: Design and Optimization

The creation of this compound is a multistep process that requires careful design and optimization to maximize yield and isotopic incorporation. A plausible synthetic pathway, building upon established methods for deuterating steroids nih.govebi.ac.uk, is outlined below:

Oxidation of Precursor: The synthesis often commences with the selective oxidation of the C-7 position of DHEA to produce 7-keto-DHEA. This transformation is a critical step, mirroring the natural metabolic pathway. nih.gov

Protection of Functional Groups: To ensure that subsequent reactions occur only at the desired locations, other reactive functional groups may need to be protected. For example, the 17-keto group might be protected to prevent its reduction in a later step. nih.gov

Introduction of Deuterium: Following the oxidation and protection steps, deuterium is introduced. This can be a multi-stage process to achieve the d5 labeling. For instance, a combination of base-catalyzed exchange with D₂O to label positions near the 7-keto group and the reduction of a temporary 3-keto group with NaBD₄ could be employed. nih.govnih.gov

Deprotection and Final Modification: Once deuterium labeling is complete, any protecting groups are removed to restore the original functionality at those positions, yielding the final this compound molecule.

Optimization of this pathway involves adjusting reaction conditions such as temperature, solvents, and reaction times for each step to enhance the yield and stereoselectivity. The choice of deuterated reagents and catalysts is also critical for achieving high levels of deuterium incorporation. beilstein-journals.org

Purification and Chromatographic Isolation of Synthesized this compound for Research Purity

After synthesis, the crude product contains the desired deuterated steroid along with unreacted starting materials, non-deuterated analogues, and other byproducts. Achieving the high purity required for research-grade standards necessitates a robust purification strategy. researchgate.net

Initially, the product is extracted from the reaction mixture using organic solvents. britannica.com This is often followed by preliminary purification techniques such as crystallization to remove a significant portion of impurities. britannica.com

For attaining research-grade purity, chromatographic techniques are indispensable. britannica.com High-performance liquid chromatography (HPLC) is a primary method used for the fine purification of steroids. researchgate.net The selection of the HPLC column and solvent system is critical for separating the deuterated product from closely related impurities.

Table 1: Chromatographic Techniques for Steroid Purification

| Technique | Stationary Phase Example | Mobile Phase Example | Purpose | Reference(s) |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | C18 | Water, Hexane, Ethyl Acetate | Initial cleanup of sample extracts. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18, Biphenyl) | Acetonitrile/Water or Methanol/Water gradients | High-resolution separation and isolation of the final product. | researchgate.netnih.gov |

| Gas Chromatography (GC) | Capillary columns (e.g., HP1MS) | Helium carrier gas | Often used for analysis after derivatization, confirming purity. | researchgate.net |

This multi-step purification process, combining extraction, crystallization, and high-resolution chromatography, is essential to produce this compound that meets the stringent purity requirements for its use as an analytical standard.

Spectroscopic and Mass Spectrometric Confirmation of Deuterium Labeling Efficiency and Positional Specificity in this compound

Confirming the successful synthesis of this compound involves verifying its chemical structure, determining the number of incorporated deuterium atoms, and ensuring they are in the correct positions. This is accomplished using a combination of spectroscopic and mass spectrometric techniques.

Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.govnih.gov The mass spectrometer can easily distinguish the deuterated compound from its unlabeled counterpart due to the mass shift. By comparing the mass-to-charge ratio (m/z) of the synthesized product to the theoretical mass of this compound, the degree of deuteration can be confirmed. Tandem MS (MS/MS) provides further structural confirmation by analyzing the fragmentation pattern of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for determining the precise location of the deuterium atoms. While proton (¹H) NMR is limited for highly deuterated compounds, Deuterium (²H) NMR is exceptionally informative. wikipedia.orgsigmaaldrich.com A ²H NMR spectrum will show distinct signals corresponding to each deuterated position, confirming the positional specificity of the labeling. wikipedia.org This technique is essential to verify that the deuterium atoms were incorporated stereoselectively into the intended positions.

Table 2: Analytical Methods for Characterization

| Analytical Technique | Information Provided | Key Advantages | Reference(s) |

|---|---|---|---|

| LC-MS/MS | Molecular weight, confirmation of deuterium incorporation (mass shift), structural information from fragmentation. | High sensitivity and specificity; suitable for complex mixtures. | nih.govnih.govnih.gov |

| Deuterium (²H) NMR | Positional specificity of deuterium labels, verification of deuteration effectiveness. | Directly observes deuterium nuclei, providing unambiguous evidence of labeling location. | wikipedia.orgsigmaaldrich.comnih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). The C-D bond stretch provides additional evidence of deuteration. | Provides a characteristic fingerprint of the molecule's functional groups. | nih.gov |

Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, confirming its identity, isotopic enrichment, and positional labeling.

Assessment of Isotopic Dilution and Purity for Research-Grade this compound Standards

For this compound to be used as a reliable internal standard in isotope dilution mass spectrometry (IDMS), its purity must be rigorously assessed. sigmaaldrich.comsigmaaldrich.com This involves evaluating both its chemical and isotopic purity.

Chemical Purity: This refers to the absence of any other chemical compounds. It is typically determined using high-resolution chromatographic techniques like HPLC and Gas Chromatography-Mass Spectrometry (GC-MS). britannica.comresearchgate.net The standard must be free from precursors, isomers, or other synthesis-related impurities.

Isotopic Purity: This is a measure of the isotopic enrichment of the standard. It defines the percentage of molecules that contain the correct number of deuterium atoms (in this case, five) versus those that are unlabeled or have a different number of deuterium atoms. Mass spectrometry is the primary tool for determining isotopic purity. usgs.gov By analyzing the ion signals corresponding to the unlabeled (d0) through the fully labeled (d5) and over-labeled species, a precise isotopic distribution can be calculated. A high isotopic purity is crucial to ensure accuracy in quantitative analyses, as the presence of unlabeled analyte in the standard would lead to an overestimation of the analyte in the sample. researchgate.netusgs.gov

The use of stable isotope-labeled internal standards in IDMS is a gold-standard quantitative technique because it corrects for analyte loss during sample preparation and for variations in instrument response (ion suppression). sigmaaldrich.comsigmaaldrich.comnih.gov The accuracy of this method is directly dependent on the well-characterized purity of the deuterated standard.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 7-Ketodehydroepiandrosterone | 7-keto-DHEA |

| Dehydroepiandrosterone | DHEA |

| Sodium borodeuteride | NaBD₄ |

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Steroid Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique for achieving high accuracy and precision in quantitative analysis. epa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. sigmaaldrich.com This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous (unlabeled) analyte but has a different mass due to the presence of heavy isotopes like deuterium. sigmaaldrich.comresearchgate.net

Because the labeled internal standard and the unlabeled analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. sigmaaldrich.comresearchgate.net This co-behavior effectively compensates for any analyte loss that may occur during the analytical process. epa.gov The quantification is based on measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. epa.gov This ratio remains constant even if there is incomplete recovery of the analyte from the sample matrix. epa.gov

The use of a stable isotope-labeled internal standard like this compound minimizes variations arising from sample preparation and matrix effects, which are common challenges in complex biological samples. sigmaaldrich.com It also accounts for fluctuations in instrument response. sigmaaldrich.com This approach provides a direct measurement of the analyte concentration, often without the need for an external calibration curve for each sample batch, although calibration curves are used to establish the method's linear range and response. epa.gov The inherent accuracy of IDMS makes it a definitive measurement procedure for the certification of reference materials and for establishing target values in external quality assessment schemes.

Development of Robust Sample Preparation Protocols for Complex Biological Matrices Incorporating this compound

The analysis of steroids in complex biological matrices such as serum, plasma, urine, and tissue necessitates robust sample preparation to remove interfering substances like proteins and lipids. arborassays.comaustinpublishinggroup.com The incorporation of this compound at the beginning of this process is crucial for tracking and correcting for procedural losses.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of steroids from the aqueous biological sample into an immiscible organic solvent. arborassays.commdpi.com Diethyl ether or a mixture of dichloromethane (B109758) and isopropanol (B130326) are frequently used. arborassays.comresearchgate.net While effective, LLE can be labor-intensive and prone to the formation of emulsions. theanalyticalscientist.com

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its high recovery, reduced solvent consumption, and potential for automation. austinpublishinggroup.comsterlitech.com For steroid analysis, C18 or polymeric sorbents are often utilized. austinpublishinggroup.com The process involves conditioning the SPE cartridge, loading the sample (to which this compound has been added), washing away interferences, and finally eluting the steroids. nih.gov

Supported Liquid Extraction (SLE): This technique combines the principles of LLE with the convenience of a solid-phase format. researchgate.nettheanalyticalscientist.com The aqueous sample is absorbed onto a diatomaceous earth support, and the steroids are then eluted with a water-immiscible organic solvent, eliminating the risk of emulsion formation. theanalyticalscientist.com

The choice of extraction method depends on the specific biological matrix, the required sample throughput, and the desired level of cleanliness of the final extract. Regardless of the method, the early addition of this compound ensures that any variability in extraction efficiency is accounted for in the final quantitative result.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for this compound Co-elution and Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern steroid analysis, offering high sensitivity and specificity. nih.govendocrine-abstracts.org In this technique, the sample extract is first separated by liquid chromatography, which ideally resolves the analyte of interest from other structurally similar steroids. youtube.com The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the native compound, is considered best practice. researchgate.net

Following chromatographic separation, the compounds enter the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques for steroids. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then employed for detection. In a typical MS/MS experiment, the precursor ion corresponding to the protonated molecule of 7-ketodehydroepiandrosterone and its d5-labeled counterpart are selected in the first quadrupole. These ions are then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise.

A validated LC-MS/MS method for 7-ketodehydroepiandrosterone might use a derivatization agent to enhance sensitivity. nih.gov For instance, derivatization with 1-amino-4-methyl piperazine (B1678402) (MP) can achieve a low limit of quantitation (LLOQ) of 10 pg/mL. nih.gov The selection of appropriate MRM transitions is critical for specificity. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for 7-Ketodehydroepiandrosterone Analysis

| Parameter | Value |

| Analyte | 7-Ketodehydroepiandrosterone |

| Internal Standard | This compound |

| Chromatographic Column | C18 or similar reversed-phase |

| Mobile Phase | Gradient of water and methanol/acetonitrile with additives like formic acid or ammonium (B1175870) fluoride. nih.goved.ac.uk |

| Ionization Mode | Positive or Negative ESI/APCI |

| Precursor Ion (m/z) | Specific to the underivatized or derivatized molecule |

| Product Ion (m/z) | Specific to the fragmented molecule |

This table provides a general example; specific parameters will vary based on the exact methodology and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound as a Derivatized Internal Standard

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. A key requirement for GC-MS is that the analytes must be volatile and thermally stable. gcms.cz Since most steroids, including 7-ketodehydroepiandrosterone, are not inherently volatile, a derivatization step is necessary. researchgate.net This process modifies the functional groups of the steroid to increase its volatility. gcms.cz

Common derivatization strategies for keto-steroids involve the formation of oximes followed by silylation. thermofisher.comtcichemicals.com For example, the keto group can be reacted with methoxylamine hydrochloride to form a methoxime derivative, and then the hydroxyl groups are silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). thermofisher.comtcichemicals.com

This compound is used as the internal standard and undergoes the same derivatization process as the native analyte. dshs-koeln.de This ensures that any variations in the derivatization reaction efficiency are corrected for. In the GC-MS system, the derivatized compounds are separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer then detects the characteristic fragment ions of the derivatized 7-ketodehydroepiandrosterone and its d5-analog.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Keto-Steroids

| Reagent Class | Example Reagent | Target Functional Group |

| Oximation Reagents | Methoxylamine Hydrochloride (MOX) | Keto groups. thermofisher.com |

| Silylation Reagents | BSTFA, MSTFA, TMCS, TMSI | Hydroxyl groups. thermofisher.commdpi.com |

This table lists common reagents used for the derivatization of steroids prior to GC-MS analysis.

Data Processing and Quantitative Analysis Algorithms for Steroid Panels Employing this compound Internal Standards

Following data acquisition by LC-MS/MS or GC-MS, specialized software is used for data processing and quantification. wikipedia.orgpubcompare.ai This software integrates the chromatographic peaks for both the native analyte and the this compound internal standard. A calibration curve is typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. rsc.org

The concentration of the analyte in an unknown sample is then calculated from its peak area ratio using the regression equation derived from the calibration curve. rsc.org For IDMS, the inherent non-linearity of the calibration curve can be accurately described by a three-parameter rational function, which can eliminate a source of error compared to empirical polynomial fits. canada.cacanada.ca

Modern quantitative analysis software offers sophisticated algorithms to handle complex datasets from steroid panel analysis. nih.govbruker.com These programs can automate peak detection and integration, perform calibration curve fitting, and calculate final concentrations. They often include quality control features to monitor the performance of the assay over time.

Comprehensive Method Validation for Analytical Reproducibility and Accuracy in Steroidome Profiling

A comprehensive method validation is essential to ensure the reliability, reproducibility, and accuracy of any quantitative analytical method, particularly in the context of steroidome profiling. nih.gov This process involves evaluating several key parameters according to established guidelines. The use of this compound as an internal standard is integral to achieving the required levels of precision and accuracy.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies in spiked samples. nih.gov

Precision: The degree of agreement among a series of measurements, expressed as the coefficient of variation (CV). This is evaluated at different levels: intra-assay (within a single run), inter-assay (between different runs), and intermediate precision. nih.govnih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

A thoroughly validated method provides confidence in the reported steroid concentrations and ensures that the data are fit for their intended purpose, be it clinical diagnosis or research.

Interlaboratory Standardization and Quality Control Protocols for Steroid Quantification with Deuterated Analogs

Achieving consistency in steroid measurements across different laboratories is a significant challenge. nih.gov Interlaboratory standardization is crucial for the comparability of clinical and research data. The use of deuterated internal standards like this compound is a key component of high-quality, standardized methods. sigmaaldrich.com

Standardization efforts often involve:

Certified Reference Materials (CRMs): These are materials with accurately assigned concentrations of specific steroids, developed by institutions like the National Institute of Standards and Technology (NIST). nist.gov Laboratories can use CRMs to assess the accuracy of their methods. nih.gov

External Quality Assessment Schemes (EQAS) and Proficiency Testing (PT): Laboratories participating in these programs analyze the same set of samples, and their results are compared to a target value, often determined by a reference method like IDMS. This helps to identify and correct for biases in laboratory procedures.

Harmonization of Methods: Encouraging the adoption of similar, well-validated analytical procedures, including the use of appropriate internal standards, can reduce inter-laboratory variability. youtube.com

Internal quality control (QC) protocols are also essential for monitoring the day-to-day performance of an assay. This typically involves the analysis of QC samples with known steroid concentrations at multiple levels within each analytical run. The results for these QC samples must fall within predefined acceptance criteria for the patient or study sample results to be considered valid.

Utilization of this compound in Forensic Science for Steroid Profiling and Origin Tracing

In forensic science, establishing a comprehensive steroid profile is crucial for toxicological investigations and in determining the origin of detected substances. 7-Keto-DHEA-d5 is employed as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately measure the concentration of endogenous 7-Keto-DHEA and other related steroids in biological matrices like blood and urine. sigmaaldrich.comnih.gov

The precise quantification enabled by these labeled standards helps forensic toxicologists differentiate between normal physiological levels and those resulting from exogenous administration. Furthermore, by tracing the metabolic pathways, the presence of specific metabolites, accurately quantified using isotope-labeled standards, can help in determining the parent compound that was administered. While 7-Keto-DHEA is a metabolite of DHEA, studies using isotope ratio mass spectrometry (IRMS) have confirmed that 7-Keto-DHEA does not convert back to DHEA in the body. nih.govwada-ama.org This information is vital for correctly interpreting analytical results in forensic cases.

Application in Sports Anti-Doping Analysis for Confirmation and Quantification of Endogenous Steroid Biomarkers

The World Anti-Doping Agency (WADA) prohibits the use of 7-Keto-DHEA as an anabolic agent. nih.govwikipedia.org Since 7-Keto-DHEA is an endogenous steroid, its detection requires a method to distinguish between natural production and prohibited use. sci-hub.seresearchgate.net Isotope dilution mass spectrometry, using 7-Keto-DHEA-d5 as an internal standard, is the gold standard for the confirmation and quantification of steroid biomarkers in anti-doping analysis.

When an athlete's sample is analyzed, a known amount of 7-Keto-DHEA-d5 is added. The ratio of the endogenous compound to the labeled standard is then measured by LC-MS/MS or GC-MS. This allows for the precise calculation of the concentration of endogenous 7-Keto-DHEA. sigmaaldrich.com An abnormally high concentration, when compared to established reference ranges, can indicate doping. The use of stable isotope-labeled standards is essential for the reliability of these tests, which must be able to withstand rigorous legal and scientific scrutiny. sigmaaldrich.comsci-hub.se

| Analytical Application | Technique Used | Role of 7-Keto-DHEA-d5 |

| Forensic Steroid Profiling | GC-MS, LC-MS/MS | Internal standard for accurate quantification of endogenous 7-Keto-DHEA. |

| Anti-Doping Analysis | GC-MS, LC-MS/MS, IRMS | Internal standard for confirmation and quantification to differentiate endogenous from exogenous sources. |

| Metabolomics Research | LC-MS/MS | Internal standard for comprehensive profiling of the steroid metabolome. |

Research on Endogenous Steroid Ratios and Their Perturbations Using Isotope-Labeled Standards

The balance of various steroids in the body is tightly regulated, and the ratios between different steroid hormones can provide valuable information about the state of endocrine health. Isotope-labeled standards, including 7-Keto-DHEA-d5, are indispensable for accurately determining these ratios.

Metabolic flux analysis allows researchers to study the rate of turnover of metabolites in a biological system, providing insights into the activity of specific metabolic pathways. In the context of steroidogenesis, stable isotope-labeled steroids can be used as tracers to follow their conversion into other steroids. nih.govnih.gov By introducing a labeled precursor and measuring the appearance of labeled downstream metabolites, scientists can map the flow of the steroidogenic cascade.

This technique is invaluable for identifying deficiencies in enzymes responsible for steroid synthesis. For example, a buildup of a labeled precursor and a lack of a labeled product would point to a specific enzymatic block. While direct studies using 7-Keto-DHEA-d5 as a tracer are specific to its direct metabolic pathways, the principle of using various deuterated and ¹³C-labeled steroids allows for a comprehensive investigation of the entire steroidogenic network. sigmaaldrich.comnih.gov

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems. nih.govnih.gov They can alter hormone synthesis, metabolism, or action, leading to adverse health effects. nih.govmdpi.com Pre-clinical studies in cell cultures and animal models are essential for understanding the mechanisms by which EDCs affect steroid metabolism.

In these experimental systems, 7-Keto-DHEA-d5 and other labeled steroids are used as internal standards to accurately quantify changes in steroid levels following exposure to a suspected EDC. This allows researchers to pinpoint specific enzymes or pathways that are affected. For instance, an EDC might inhibit an enzyme responsible for converting one steroid to another, which would be detected as a change in the ratio of the two steroids, accurately measured using isotope dilution mass spectrometry. sigmaaldrich.comnih.gov

Role of this compound in Elucidating Steroid Hormone Regulation Mechanisms

The regulation of steroid hormone production and action is a complex process involving feedback loops and interactions at multiple levels. nih.gov Deuterated steroid standards like 7-Keto-DHEA-d5 are crucial tools in research aimed at unraveling these mechanisms. By enabling precise measurement of steroid concentrations, these standards allow scientists to study how different factors, such as other hormones or signaling molecules, influence steroid levels. nih.gov

For example, researchers can treat cells or animal models with a particular substance and then use methods relying on labeled standards to measure the resulting changes in the steroid profile. This helps to identify regulatory pathways and understand how they maintain hormonal balance under normal conditions and how they are disrupted in disease states. nih.govnih.gov

Contributions to Steroid Metabolomics for Comprehensive Endocrine System Understanding

Steroid metabolomics is the large-scale study of the complete set of steroids (the steroidome) in a biological system. This comprehensive approach provides a snapshot of the activity of the entire endocrine system. The accuracy and reliability of steroid metabolomics heavily depend on the use of a panel of stable isotope-labeled internal standards, which would include compounds like 7-Keto-DHEA-d5, to ensure precise quantification of a wide range of steroids simultaneously. sigmaaldrich.com

By comparing the steroidomes of healthy individuals with those of patients with endocrine disorders, researchers can identify biomarkers for disease diagnosis, prognosis, and response to treatment. This systems-level view, made possible by robust analytical techniques using labeled standards, is advancing our understanding of the intricate network of steroid hormones and their role in health and disease. isotope.com

Development of Research Assays for Adrenal and Gonadal Steroid Profiling

The accurate measurement of adrenal and gonadal steroids is crucial for research into a wide array of physiological and pathological conditions. The development of robust and sensitive analytical methods is paramount for understanding the complex interplay of these hormones. In this context, this compound (7-Keto-DHEA-d5), a deuterated analog of the endogenous steroid 7-Ketodehydroepiandrosterone, serves a critical function as an internal standard in the development and validation of sophisticated research assays.

The primary application of 7-Keto-DHEA-d5 is in mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This technique has become the gold standard for steroid analysis due to its high selectivity and sensitivity, allowing for the simultaneous measurement of multiple steroids in a single sample. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like 7-Keto-DHEA-d5 is fundamental to the accuracy and precision of these assays. nih.gov

An internal standard is a compound added to a sample at a known concentration before processing. Because 7-Keto-DHEA-d5 is chemically identical to its non-deuterated counterpart (7-Keto-DHEA) but has a higher mass due to the presence of five deuterium atoms, it behaves similarly during extraction, derivatization, and chromatography. However, it is distinguishable by the mass spectrometer. By comparing the signal of the target analyte to the known concentration of the internal standard, researchers can correct for any loss of analyte during sample preparation and for variations in instrument response, a phenomenon known as the matrix effect. researchgate.net This ensures high accuracy and reliability of the quantitative results. nih.gov

Research has demonstrated the utility of deuterated standards, including derivatives of 7-Keto-DHEA, in enhancing the performance of LC-MS/MS methods for analyzing neuroactive steroids in human plasma. nih.govresearchgate.net The introduction of these standards improves key assay parameters such as sensitivity, precision, and recovery. nih.govresearchgate.net For instance, a validated LC-MS/MS method was developed for the sensitive quantification of 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, and 7-keto-DHEA in serum, achieving a low limit of quantitation of 10 pg/mL. nih.gov Such high sensitivity is essential for measuring low-concentration metabolites.

The development of comprehensive steroid profiling assays often involves creating panels that can measure a wide range of hormones from different biosynthetic pathways. These panels are invaluable in research for providing a "fingerprint" of an individual's steroid metabolome. researchgate.netnih.gov 7-Keto-DHEA-d5 can be incorporated into these methods to ensure the accurate quantification of 7-Keto-DHEA alongside other key adrenal and gonadal steroids.

The table below illustrates a representative panel of adrenal and gonadal steroids that are often measured together in research assays where a deuterated internal standard for 7-Keto-DHEA would be essential for its accurate quantification.

Table 1. Representative Panel of Steroids in Profiling Assays

| Steroid Class | Compound Name |

|---|---|

| Progestogens | Pregnenolone |

| Progesterone | |

| 17-Hydroxyprogesterone | |

| Androgens | Dehydroepiandrosterone (DHEA) |

| 7-Ketodehydroepiandrosterone | |

| Androstenedione | |

| Testosterone | |

| Glucocorticoids | 11-Deoxycortisol |

| Cortisol | |

| Corticosterone | |

| Estrogens | Estrone |

| Estradiol |

The development process for these assays is rigorous. Researchers must validate the method according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection, and stability. nih.gov For example, a study might demonstrate good linearity with a correlation coefficient (R) greater than 0.99 and show that the bias and coefficient of variance are within acceptable limits (e.g., under 15%). nih.govnih.gov The successful application of these validated methods allows for the comprehensive characterization of the steroid metabolome in various biological matrices, including serum, plasma, and tissue, advancing research in endocrinology and related fields. researchgate.netendocrine-abstracts.org

Theoretical and Computational Approaches in 7 Ketodehydroepiandrosterone D5 Research

Molecular Modeling of 7-Ketodehydroepiandrosterone-d5 and Steroid-Enzyme Interactions

Molecular modeling techniques are instrumental in visualizing and predicting the interactions between steroids and the enzymes responsible for their metabolism. In the context of 7-keto-DHEA-d5, molecular docking and molecular dynamics simulations can provide insights into how the presence of deuterium (B1214612) atoms might influence its binding affinity and orientation within the active sites of key metabolic enzymes.

For instance, the conversion of the parent compound, 7-keto-DHEA, involves enzymes such as 11β-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase. Molecular modeling could be employed to compare the binding energies and conformational changes of both the deuterated and non-deuterated forms of 7-keto-DHEA with these enzymes. Such studies could reveal subtle alterations in intermolecular forces, such as van der Waals interactions and hydrogen bonding, which may arise from the increased mass and altered vibrational modes of the C-D bonds compared to C-H bonds.

Table 1: Key Enzymes in 7-Keto-DHEA Metabolism and Potential for Molecular Modeling Studies with the d5 Analog

| Enzyme | Function in Steroid Metabolism | Potential Insights from Molecular Modeling of 7-keto-DHEA-d5 |

| 11β-Hydroxysteroid Dehydrogenase (11β-HSD) | Interconversion of 7-keto and 7-hydroxy steroids | Assessment of binding affinity and active site conformation changes due to deuteration. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Oxidation and isomerization of 3β-hydroxy-Δ5-steroids | Evaluation of substrate orientation and potential kinetic isotope effects on the reaction rate. |

| Cytochrome P450 Enzymes (e.g., CYP7B1) | Hydroxylation of DHEA to form 7-hydroxy-DHEA | Investigation of the influence of deuterium on substrate recognition and the initial steps of metabolic transformation. |

Quantum Chemical Calculations for Understanding Isotope Effects in Steroid Metabolism

Quantum chemical calculations offer a powerful approach to understanding the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. For 7-keto-DHEA-d5, the replacement of five hydrogen atoms with deuterium can lead to a measurable KIE in metabolic reactions that involve the cleavage of a C-D bond.

By employing methods such as density functional theory (DFT), researchers can calculate the vibrational frequencies of the C-H and C-D bonds in the transition state of an enzymatic reaction. These calculations can predict the magnitude of the KIE, providing a theoretical basis for experimental observations. Understanding the KIE is crucial for interpreting data from metabolic studies that use deuterated tracers, as it can affect the rate at which the labeled compound is processed compared to its non-labeled counterpart.

In Silico Pathway Reconstruction and Flux Analysis for Deuterated Steroid Metabolism

In silico pathway reconstruction involves the use of computational models to map the metabolic fate of a compound within a biological system. For 7-keto-DHEA-d5, this approach can be used to build a comprehensive map of its potential metabolic transformations, including hydroxylations, reductions, and conjugations. By integrating experimental data from techniques like liquid chromatography-mass spectrometry (LC-MS), these models can be refined to accurately reflect the metabolic network. sigmaaldrich.com

Metabolic flux analysis, a related computational technique, can then be used to quantify the flow of metabolites through this network. By using 7-keto-DHEA-d5 as a tracer, it is possible to follow its metabolic fate and determine the relative importance of different metabolic pathways. This information is valuable for understanding how the introduction of deuterium might alter metabolic fluxes and for designing more effective tracer studies.

Cheminformatic Analysis of Steroid Structures and Deuterated Analogs for Predictive Research

Cheminformatics utilizes computational methods to analyze and predict the properties of chemical compounds based on their structure. In the context of 7-keto-DHEA-d5, cheminformatic tools can be used to compare its physicochemical properties with those of the non-deuterated compound and other steroid analogs. nih.govnih.gov This can include the calculation of molecular descriptors such as lipophilicity, polar surface area, and molecular weight, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of deuterated steroids based on their structural features. nih.gov While specific QSAR models for 7-keto-DHEA-d5 are not yet established, the methodologies developed for other pharmaceuticals could be adapted to predict how deuteration might impact its interactions with various receptors and enzymes. nih.govchemrxiv.org

Machine Learning Applications in Steroid Metabolite Identification and Quantification with Isotopic Data

Machine learning algorithms are increasingly being used to analyze complex datasets in metabolomics. In the study of 7-keto-DHEA-d5, machine learning can be applied to LC-MS data to automatically identify and quantify its metabolites. By training algorithms on data from both the deuterated and non-deuterated compounds, it is possible to develop models that can accurately distinguish between endogenous steroids and their labeled counterparts.

These models can also be used to identify novel metabolites of 7-keto-DHEA-d5 that may not be readily apparent through manual data analysis. This can lead to a more complete understanding of its metabolic fate and the discovery of new biomarkers.

Development of Predictive Models for Deuterium Retention and Exchange in Biological Systems

A key consideration in the use of deuterated compounds is the potential for deuterium-hydrogen exchange to occur in biological systems. Predictive models can be developed to estimate the likelihood and rate of this exchange for 7-keto-DHEA-d5. These models would take into account factors such as the position of the deuterium atoms on the steroid scaffold, the pH of the biological environment, and the presence of enzymes that could catalyze exchange reactions.

By understanding the stability of the deuterium label, researchers can have greater confidence in the results of tracer studies and ensure that the observed metabolic products are indeed derived from the administered deuterated compound.

Challenges and Future Directions in Research Utilizing 7 Ketodehydroepiandrosterone D5

Advancements in Mass Spectrometry Technologies for Enhanced Sensitivity and Specificity in 7-Ketodehydroepiandrosterone-d5 Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the gold standard for steroid analysis due to its high sensitivity and specificity. researchgate.net Continuous advancements in MS technology are further enhancing the detection of deuterated steroids like 7-keto-DHEA-d5.

Tandem mass spectrometry (MS/MS), often utilizing triple quadrupole instruments, remains a workhorse for targeted quantification. nih.gov By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, MS/MS provides excellent specificity and minimizes background noise, which is essential for distinguishing the analyte from a complex background. nih.gov For 7-keto-DHEA-d5, specific mass transitions are selected that are distinct from the unlabeled 7-keto-DHEA, allowing for precise differentiation and quantification.

High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and powerful approach. HRMS provides highly accurate mass measurements, which can help differentiate the target analyte from interferences, even those with the same nominal mass. vanderbilt.edu This capability reduces the reliance on chromatographic separation for resolving isobaric compounds.

A more recent innovation is the integration of ion mobility spectrometry (IMS) with LC-MS (LC-IM-MS). nih.gov IMS separates ions in the gas phase based on their size, shape, and charge, adding another dimension of separation to the analysis. nih.gov This technique can separate steroid isomers that are difficult to resolve by chromatography alone, significantly enhancing specificity. A study successfully used LC-IM-MS to establish a highly sensitive assay for 20 different steroids, which were separated based on retention time, mass-to-charge ratio, and their unique drift times in the ion mobility cell. nih.gov

These technological advancements collectively improve the analytical figures of merit—sensitivity, specificity, accuracy, and precision—for methods employing 7-keto-DHEA-d5 as an internal standard.

| Technology | Principle of Operation | Advantage for 7-keto-DHEA-d5 Detection |

| LC-MS/MS (MRM) | Selects a specific precursor ion and fragments it, monitoring for a specific product ion. nih.gov | High sensitivity and specificity for targeted quantification, effectively filtering out chemical noise. nih.gov |

| High-Resolution MS (HRMS) | Measures mass-to-charge ratios with very high accuracy, allowing elemental composition to be determined. vanderbilt.edu | Can resolve the analyte from isobaric interferences without complete chromatographic separation. |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size and shape in the gas phase before mass analysis. nih.gov | Provides an additional dimension of separation, capable of resolving steroid isomers. nih.gov |

Integration of Stable Isotope Tracing with High-Throughput Omics Technologies for Systems Biology Insights

The use of stable isotope-labeled compounds like 7-keto-DHEA-d5 extends beyond their role as internal standards for quantification. They are integral to stable isotope tracing studies, which are powerful tools in metabolomics and systems biology. nih.govnih.gov By introducing a labeled precursor into a biological system, researchers can track the metabolic fate of the compound, elucidating pathway dynamics and fluxes. nih.gov

When integrated with high-throughput "omics" technologies such as metabolomics and lipidomics, stable isotope tracing provides a dynamic view of cellular metabolism that is unattainable through simple concentration measurements. nih.govnih.gov For example, by administering a labeled steroid precursor, one can trace its conversion through various enzymatic steps into a spectrum of downstream metabolites. This approach, often termed stable isotope-resolved metabolomics (SIRM), allows for the unambiguous identification and quantification of metabolic pathway activities. nih.govmdpi.com

This integration is crucial for understanding the complex network of steroid biosynthesis and metabolism, known as the steroidome. nih.gov It can reveal how genetic variations or therapeutic interventions impact specific metabolic pathways. nih.gov For instance, SIRM can be used to study how a drug affects the activity of enzymes involved in steroidogenesis, providing key insights into its mechanism of action and potential off-target effects. nih.gov The data generated from these experiments, which track the incorporation of isotopes into various metabolites over time, are essential for building and validating computational models of metabolic networks. mdpi.com

Exploration of Novel Research Applications Beyond Quantitative Analysis for Deuterated Steroids

While the primary application of 7-keto-DHEA-d5 is as an internal standard for quantitative analysis, its utility is expanding into more novel research areas. nih.gov Deuterated steroids are becoming instrumental in exploring the functional roles of steroid metabolites and their interactions within complex biological systems.

One emerging application is in metabolic flux analysis (MFA). By using compounds like 7-keto-DHEA-d5 in tracer studies, researchers can quantify the rates (fluxes) of metabolic reactions in vivo or in vitro. nih.gov This goes beyond identifying pathways to measuring their activity under different physiological or pathological conditions. Such information is invaluable for understanding diseases characterized by altered metabolism, such as metabolic syndrome or certain cancers. nih.gov

Deuterated steroids can also be used to investigate drug-drug and drug-gene interactions. nih.gov For example, a labeled steroid can be used as a probe substrate to assess the activity of specific drug-metabolizing enzymes (e.g., cytochrome P450s). By monitoring the metabolism of the labeled steroid in the presence of a new drug candidate, researchers can determine if the drug inhibits or induces key metabolic pathways, predicting the potential for adverse drug interactions. nih.gov

Furthermore, stable isotope labeling can aid in the structural elucidation of previously unknown steroid metabolites. When a labeled precursor is used, any downstream metabolites will carry the isotopic signature, making them easier to identify in a complex MS spectrum and helping to piece together novel metabolic pathways.

Bridging Gaps in Understanding Complex Steroid Interactions through Advanced Labeling Strategies

The intricate web of steroid hormone biosynthesis, signaling, and metabolism involves numerous feedback loops and cross-talk between different pathways. nih.gov Advanced stable isotope labeling strategies are critical for dissecting these complex interactions.

Using multiple, differentially labeled isotopic tracers simultaneously allows researchers to probe the interplay between convergent or divergent metabolic pathways. For example, one could use a 13C-labeled precursor alongside a deuterium-labeled one to trace the flow of carbon and hydrogen atoms independently through the steroidogenic network. This can reveal information about substrate channeling, precursor origin, and pathway preferences that would be impossible to obtain with a single tracer. nih.gov

These advanced strategies are also vital for studying pharmacokinetics and pharmacodynamics (PK/PD). nih.gov By co-administering a labeled version of a drug with its unlabeled form, it's possible to distinguish between the newly administered dose and the drug already present in the body, a technique useful in bioequivalence and drug metabolism studies. While not a drug itself, applying this principle with labeled endogenous compounds like 7-keto-DHEA-d5 can help unravel the complex disposition and clearance mechanisms of natural steroids.

Future Methodological Advancements in Isotope-Resolved Steroid Metabolomics and Lipidomics

The fields of isotope-resolved metabolomics and lipidomics are poised for significant growth, driven by both analytical and computational advancements. nih.govvanderbilt.edu For steroid analysis, future progress will likely focus on increasing the breadth and depth of coverage while improving spatial and temporal resolution.

One area of development is improving the ability to analyze intact steroid conjugates, such as sulfates and glucuronides, which are major circulating forms but can be challenging to analyze directly. researchgate.net Methodologies that can robustly quantify these conjugated forms alongside their free counterparts will provide a more complete picture of the steroidome.

Mass spectrometry imaging (MSI) is another exciting frontier. nih.gov This technology allows for the visualization of the spatial distribution of molecules, including labeled steroids and their metabolites, directly in tissue sections. This could reveal, for example, how the metabolism of 7-keto-DHEA varies across different regions of an organ or within a tumor microenvironment, providing unparalleled biological context to metabolic data. proteabio.com

Computationally, there is a need for more sophisticated software tools to process and interpret the vast datasets generated by isotope tracing experiments. vanderbilt.edu Improved algorithms for automated isotope tracking, correction for natural isotope abundance, and visualization of metabolic networks will be essential to translate complex data into biological knowledge. nih.gov

Strategic Opportunities for Collaborative Research in Deuterated Steroid Biochemistry and Analytical Science

Advancing the field of deuterated steroid research requires a multidisciplinary and collaborative approach. There are significant opportunities for strategic partnerships between academic researchers, clinical laboratories, pharmaceutical companies, and instrument manufacturers. proteabio.comusda.gov

Key Areas for Collaboration:

Standardization and Harmonization: Collaborative efforts are needed to develop certified reference materials and standardized protocols for steroid analysis. usda.gov This would improve the inter-laboratory comparability of results, which is crucial for large-scale clinical studies and diagnostics.

Development of Novel Labeled Compounds: Partnerships between synthetic chemists and biochemists can drive the creation of new and more complex isotopically labeled steroids to probe specific biological questions. isotope.com

Clinical and Translational Research: Collaboration between analytical scientists and clinicians is essential to apply advanced methods to study human diseases. This includes identifying novel steroid biomarkers for disease diagnosis, prognosis, and monitoring treatment response. nih.gov

Technology Development: Joint projects between research labs and technology companies can accelerate the development and validation of next-generation analytical platforms, such as more sensitive mass spectrometers or advanced software for data analysis. proteabio.com

By fostering a collaborative ecosystem, the scientific community can more effectively leverage the power of deuterated compounds like this compound to deepen our understanding of steroid biology and improve human health.

Q & A

Basic Research Questions

Q. How to select appropriate purity grades of 7-Ketodehydroepiandrosterone-d5 for different experimental designs?

- Methodological Answer :

- Analytical Reagent (AR) grade (≥99% purity, red label) is recommended for sensitive analytical techniques (e.g., HPLC, GC-MS) due to minimal impurities that could interfere with results .

- Chemical Pure (CP) grade (blue label) is suitable for synthesis or preparatory work where trace impurities are less critical .

- Chromatography Pure (GC) is essential for gas chromatography applications to avoid baseline noise or column contamination .

- Considerations : Validate purity via certificates of analysis (CoA) or independent assays (e.g., NMR, mass spectrometry) before critical experiments.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, wear respiratory protection (e.g., NIOSH-certified N95 masks) .

- Engineering Controls : Conduct experiments in fume hoods to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. How to validate analytical methods for quantifying this compound in biological matrices?

- Methodological Answer :

- Calibration Curves : Prepare serial dilutions in relevant solvents (e.g., methanol) and validate linearity (R² ≥0.99) .

- Recovery Studies : Spike known concentrations into matrices (e.g., plasma) and compare measured vs. theoretical values to assess accuracy .

- Inter-Day Precision : Repeat analyses across multiple days to evaluate method robustness .

Advanced Research Questions

Q. How can this compound be optimized as a precursor in synthesizing novel steroid derivatives?

- Methodological Answer :

- Reaction Conditions : Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar) to prevent oxidation at the 7-keto position .

- Catalytic Systems : Screen transition metal catalysts (e.g., Pd/C) for regioselective modifications .

- Purification : Employ flash chromatography or recrystallization to isolate derivatives with ≥95% purity .

Q. How to resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Source Verification : Cross-check compound purity, storage conditions (e.g., desiccated at -20°C), and batch variability between studies .

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2) and exposure durations to isolate confounding factors .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or dose-response inconsistencies .

Q. What advanced techniques characterize the photostability and thermal degradation pathways of this compound?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to controlled UV light (ICH Q1B guidelines) and monitor degradation via UPLC-PDA .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures under nitrogen atmospheres .

- Degradant Identification : Use high-resolution MS/MS to fragment and annotate breakdown products .

Data Contradiction Analysis

Q. How to address conflicting data on the enzymatic metabolism of this compound in hepatic models?

- Methodological Answer :

- Enzyme Isoform Specificity : Test metabolism using recombinant CYP isoforms (e.g., CYP3A4 vs. CYP7B1) to identify contributing enzymes .

- Inhibitor Studies : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4) to clarify metabolic pathways .

- Cross-Species Comparison : Compare rodent vs. human microsomal activity to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.